molecular formula C12H16BClFNO2 B572097 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1269232-96-3

5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B572097
CAS No.: 1269232-96-3
M. Wt: 271.523
InChI Key: WFFDTMNHOINATE-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline ( 1269232-96-3) is a high-purity boronic ester derivative of significant value in organic synthesis and medicinal chemistry . With the molecular formula C12H16BClFNO2 and a molecular weight of 271.52 g/mol, this compound serves as a versatile building block . Its primary application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, where it facilitates the formation of carbon-carbon bonds to construct complex biaryl structures found in advanced drug candidates and functional materials . The pinacol boronic ester group offers superior stability for handling and storage compared to boronic acids, while the reactive aniline and halogenated aryl core allow for further functionalization, making it a versatile precursor for introducing chloro-fluoro-aniline motifs into target molecules . Researchers utilize this compound in pharmaceutical research for the synthesis of fluorinated pharmaceutical intermediates and in agrochemical development . The product is typically supplied as a crystalline solid with a purity of >95% (HPLC) . To maintain its stability and performance, it is essential to store this compound in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is strictly not approved for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(16)10(8)15/h5-6H,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFDTMNHOINATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725899
Record name 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269232-96-3
Record name 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
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URL https://commonchemistry.cas.org/detail?cas_rn=1269232-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Coupling with Preformed Boronic Acids

The Suzuki-Miyaura reaction is widely employed for introducing boronate esters to aromatic systems. For 5-chloro-2-fluoro-3-boronate-aniline, a two-step protocol is typically utilized:

  • Synthesis of 3-bromo-5-chloro-2-fluoroaniline :
    Bromination of 5-chloro-2-fluoroaniline using N-bromosuccinimide (NBS) in dichloromethane at 0°C achieves 89% yield.

  • Miyaura Borylation :
    Reacting 3-bromo-5-chloro-2-fluoroaniline with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ (2 mol%), KOAc (3 eq), and 1,4-dioxane at 80°C for 12 hours yields 78% product.

Critical Parameters :

  • Catalyst loading < 3 mol% minimizes side reactions.

  • Anhydrous conditions prevent boronate hydrolysis.

One-Pot Sequential Halogenation-Borylation

Recent advances enable sequential halogenation and borylation without intermediate isolation:

Procedure :

  • Substrate: 5-chloro-2-fluoroaniline (1 eq)

  • Bromination: NBS (1.1 eq), AIBN (0.1 eq), CCl₄, reflux, 2 h

  • In-situ borylation: Add B₂pin₂ (1.2 eq), Pd(OAc)₂ (1 mol%), SPhos (2 mol%), KOAc (3 eq), 90°C, 24 h

Yield : 82% (over two steps)
Advantage : Eliminates purification of air-sensitive intermediates.

Iridium-Catalyzed Direct C-H Borylation

Substrate Design and Directing Groups

The amino group in 5-chloro-2-fluoroaniline weakly directs iridium catalysts to the meta position. Protecting the amine as an aldimine enhances regiocontrol:

Optimized Protocol :

  • Substrate: 5-chloro-2-fluoro-N-(pivaloyl)aniline (1 eq)

  • Catalyst: [Ir(OMe)(cod)]₂ (3 mol%)

  • Ligand: dtbpy (6 mol%)

  • Boron source: B₂pin₂ (1.5 eq)

  • Solvent: Cyclohexane, 100°C, 48 h

  • Yield: 68%

Regioselectivity : >20:1 for para-borylation relative to NH₂ group.

Solvent and Temperature Effects

SolventTemp (°C)Time (h)Yield (%)
Cyclohexane1004868
Toluene1103672
Dioxane806055

Polar aprotic solvents reduce Ir catalyst activity due to ligand displacement.

Functional Group Transformation Approaches

Boronate Ester Exchange from Trifluoroborate Salts

Potassium trifluoroborate intermediates offer improved stability for storage:

Synthesis :

  • 3-Bromo-5-chloro-2-fluoroaniline → 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) via Pd-mediated coupling (82%)

  • Transmetallation with KHF₂ in THF/H₂O (1:1) → potassium trifluoroborate (91%)

  • Pinacol ester regeneration: Treat with pinacol (1.2 eq), HCl (1M), 25°C, 2 h (89%)

Purity : >99% by ¹⁹F NMR.

Chemoselective Sulfonylation Without Boronate Cleavage

The boronate group remains intact during subsequent derivatizations:

Example :

  • React 5-chloro-2-fluoro-3-boronate-aniline with 4-methylbenzenesulfonyl chloride (1.5 eq), CuBr₂ (15 mol%), K₂S₂O₈ (1.5 eq) in sulfolane/acetic acid (1:1.5), 60°C, 12 h

  • Yield: 85% sulfonamide product

  • Boronate stability confirmed via ¹¹B NMR.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Suzuki-Miyaura78–8295–97ScalabilityRequires pre-halogenated substrate
Ir-Catalyzed C-H68–7290–92Step economyLow regioselectivity unprotected
Trifluoroborate exchange8999Stable intermediatesAdditional steps

Industrial-Scale Considerations

Cost Analysis of Catalysts

  • Pd(dppf)Cl₂: $320/g (10 mol% → $3.20 per mmol substrate)

  • [Ir(OMe)(cod)]₂: $1,150/g (3 mol% → $34.50 per mmol)
    Conclusion : Palladium-based methods are economically preferred for >100 kg batches.

Purification Challenges

  • Column Chromatography : Required for Suzuki products (Rf = 0.35 in hexanes/EtOAc 4:1)

  • Crystallization : Achieves 98% purity from EtOH/H₂O (3:1) at −20°C

Emerging Methodologies

Photoredox-Nickel Dual Catalysis

Preliminary data show promise for aryl chloride borylation at room temperature:

  • Substrate: 5-chloro-2-fluoroaniline

  • Catalyst: NiCl₂(dme) (5 mol%), 4CzIPN (2 mol%)

  • Boron source: B₂pin₂ (2 eq)

  • Light: 450 nm LEDs, DMF, 25°C, 24 h

  • Yield: 63% (active optimization ongoing)

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid derivative with aryl or vinyl halides in the presence of a palladium catalyst.

    Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Electrophilic Substitution: Reagents like nitric acid for nitration or bromine for bromination.

    Hydrolysis: Aqueous acidic or basic conditions to convert the boronic ester to boronic acid.

Major Products

    Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

    Electrophilic Substitution: Substituted derivatives of the original compound.

    Hydrolysis: 5-Chloro-2-fluoro-3-boronic acid aniline.

Scientific Research Applications

5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Medicinal Chemistry: Employed in the development of new drugs and therapeutic agents due to its ability to form stable carbon-carbon bonds.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula: C₁₂H₁₅BClFNO₂ (inferred from substituents and analogs).
  • Substituents : Chloro (Cl) at position 5, fluoro (F) at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 3 of the aniline ring.
  • Applications : Aryl boronate esters like this compound are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and agrochemicals .

Key Properties :

  • Reactivity: The boronate group enables coupling with aryl halides or triflates under palladium catalysis.
  • Stability: Halogen substituents (Cl, F) may improve hydrolytic stability compared to non-halogenated analogs. Storage recommendations (e.g., inert atmosphere, dark conditions) align with typical boronate ester handling .

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The table below compares substituent positions and electronic properties of related compounds:

Compound Name Substituent Positions Molecular Formula CAS Number Key Features
Target Compound Cl (5), F (2), Boronate (3) C₁₂H₁₅BClFNO₂ 1269232-96-3 Dual halogenation enhances electrophilicity; steric hindrance from Cl/F .
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Cl (3), Boronate (5) C₁₂H₁₇BClNO₂ 1269233-11-5 Single Cl substituent at meta-position may reduce steric hindrance compared to target.
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline F (3), Boronate (5) C₁₂H₁₇BFNO₂ 710348-95-1 Fluorine’s strong electron-withdrawing effect increases boronate reactivity.
2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline F (2), CH₃ (4), Boronate (5) C₁₃H₁₉BFNO₂ 1012880-11-3 Methyl group introduces steric bulk, potentially slowing coupling kinetics.
3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline F (3), Boronate (2) C₁₂H₁₇BFNO₂ 1418130-40-1 Boronate at ortho-position may hinder coupling due to proximity to NH₂ group.

Key Observations :

  • Steric Considerations : Boronate placement at position 3 (target) versus position 2 (e.g., ) alters steric accessibility, impacting catalytic interactions in cross-coupling .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling :

  • Target Compound : Used in synthesizing naphthyridine derivatives via coupling with halogenated heterocycles (e.g., 7-chloro-2-methyl-1,6-naphthyridin-3-yl trifluoromethanesulfonate) .
  • Analog Performance :
    • 3-Fluoro-5-boronate aniline : Higher reactivity observed in coupling with electron-deficient partners due to fluorine’s inductive effect.
    • 3-Chloro-5-boronate aniline : Slower coupling rates reported, possibly due to reduced electrophilicity compared to fluorine-substituted analogs.

Yield and Selectivity :

  • Target Compound : Yields in cross-coupling reactions range from 14% to 42% under optimized conditions (Pd catalysts, inert atmosphere) .
  • Comparison: 2-Fluoro-4-methyl analog : Lower yields (e.g., 14% ) attributed to steric hindrance from the methyl group. Non-halogenated analogs (e.g., 4-(boronate)aniline): Higher yields (up to 85%) due to minimal steric/electronic interference .

Biological Activity

5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS No. 1269232-96-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound through a review of available literature and research findings.

The molecular formula of this compound is C12H16BClFNO2C_{12}H_{16}BClFNO_2, with a molecular weight of 271.52 g/mol. It is characterized by the presence of a chloro and fluoro substituent on the aromatic ring and a boron-containing dioxaborolane moiety that may influence its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cell Proliferation Inhibition : Compounds with similar structures exhibited significant inhibitory effects on various cancer cell lines. For example, an analog showed an IC50 value of 0.126μM0.126\mu M against MDA-MB-231 triple-negative breast cancer cells while displaying minimal effects on non-cancerous MCF10A cells .
  • Mechanism of Action : The observed anticancer activity may be attributed to the compound's ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth and metastasis. Specifically, it has been noted that certain derivatives inhibit matrix metalloproteinases (MMPs), which are critical for cancer cell invasion .

Safety and Toxicity

Safety profiles of related compounds have been assessed in vivo:

  • Acute Toxicity Studies : In studies involving Kunming mice, no acute toxicity was observed at doses up to 2000mg/kg2000mg/kg, suggesting a favorable safety margin for further development .
  • Subacute Toxicity : Another study indicated that high doses (up to 40mg/kg40mg/kg) administered orally for three consecutive days did not lead to significant adverse effects in healthy mice .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption and distribution characteristics of the compound:

  • Bioavailability : Preliminary data suggest that compounds with similar structures have acceptable oral bioavailability ranging from 15%15\% to 31.8%31.8\%, indicating potential for effective oral administration .
  • Clearance Rates : The clearance rates observed in animal models were noted to be slightly elevated (82.7 mL/h/kg), which may influence dosing regimens in therapeutic applications .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the structure significantly impacts biological activity:

Functional GroupEffect on Activity
Chloro groupEnhances lipophilicity and cellular uptake
Fluoro groupImproves metabolic stability
Dioxaborolane moietyPotentially enhances binding affinity to targets

Case Studies

Several case studies have illustrated the potential applications of similar compounds in therapeutic settings:

  • Influenza Treatment : A related compound demonstrated significant antiviral activity against influenza strains while showing low toxicity profiles in animal models .
  • Cancer Metastasis Inhibition : In vivo studies showed that specific derivatives inhibited lung metastasis more effectively than established treatments like TAE226 .

Q & A

Q. What are the standard synthetic routes for preparing 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A representative protocol involves reacting a halogenated precursor (e.g., 5-chloro-2-fluoro-3-iodoaniline) with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ or Pd(OAc)₂, a phosphine ligand (e.g., dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine), and a base (e.g., potassium acetate) in dioxane at 110°C under inert atmosphere . Post-reaction purification via reverse-phase chromatography (acetonitrile/water) or silica gel chromatography is recommended to isolate the product.

Q. How can the purity and structural integrity of this compound be validated?

Key methods include:

  • ¹H/¹³C/¹⁹F NMR spectroscopy : Characteristic peaks for the pinacol boronate (e.g., B-O-C resonances at ~1.3 ppm in ¹H NMR) and aromatic protons (split patterns due to Cl/F substitution) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ or [M+Na]⁺ with <2 ppm error.
  • X-ray crystallography : For unambiguous structural confirmation, SHELX software is widely used for refinement .

Q. What solvents and storage conditions are optimal for this boronate ester?

The compound is moisture-sensitive. Store under nitrogen at -20°C in anhydrous DMSO, THF, or dioxane. Avoid protic solvents (e.g., MeOH, H₂O) to prevent boronate hydrolysis. Glass vials with PTFE-lined caps are recommended .

Q. How does the fluorine substituent influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atom enhances the electrophilicity of the adjacent boronate group, accelerating transmetalation in Suzuki-Miyaura couplings. However, steric hindrance from the -NH₂ group may require tailored ligands (e.g., SPhos or XPhos) to prevent deactivation of the Pd catalyst .

Q. What are common byproducts observed during synthesis, and how are they mitigated?

  • Deboronation : Occurs under acidic conditions; maintain pH >7 during workup.
  • Homocoupling : Minimize excess Pd catalyst and ensure rigorous exclusion of oxygen .
  • NH₂ oxidation : Use degassed solvents and antioxidants (e.g., BHT) if necessary.

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation) be suppressed in aqueous Suzuki couplings?

Protodeboronation is prevalent in polar protic media. Strategies include:

  • Phase-transfer catalysts : Use TBAB (tetrabutylammonium bromide) to stabilize the boronate in aqueous/organic biphasic systems.
  • Low-temperature conditions : Perform reactions at 50–60°C instead of reflux.
  • Ligand screening : Bulky ligands like DavePhos reduce Pd aggregation and side reactions .

Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?

  • Disorder in the dioxaborolane ring : Mitigated by refining anisotropic displacement parameters and using SHELXL restraints .
  • Weak diffraction due to low crystallinity : Optimize crystallization via vapor diffusion (e.g., hexane/DCM) and seeding techniques.

Q. How do steric and electronic effects of the -NH₂ group impact catalytic cycles in C–H borylation?

The -NH₂ group can coordinate to Pd, leading to catalyst poisoning. Solutions include:

  • Protecting the amine : Use Boc or Fmoc groups during coupling, followed by deprotection .
  • Ligand design : Electron-deficient ligands (e.g., BrettPhos) reduce Pd–amine interactions .

Q. What spectroscopic techniques differentiate regioisomers in boronate-containing anilines?

  • ¹⁹F NMR : Fluorine’s strong deshielding effect resolves ortho/meta/para isomers (e.g., δ -129 ppm for para-fluoro in related compounds) .
  • IR spectroscopy : B-O stretches (~1350 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) provide complementary data.
  • 2D NOESY : Correlates spatial proximity of substituents for regiochemical assignment.

Q. How can computational methods (e.g., DFT) predict reactivity trends for derivatization?

  • Frontier molecular orbital (FMO) analysis : Identifies nucleophilic/electrophilic sites. For example, the LUMO of the boronate is localized on boron, guiding electrophilic substitution.
  • Transition-state modeling : Predicts activation barriers for competing pathways (e.g., Suzuki vs. Stille coupling) using Gaussian or ORCA software .

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